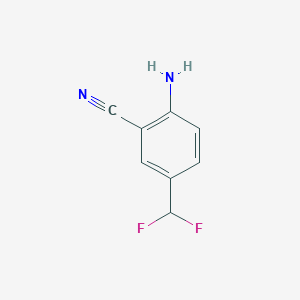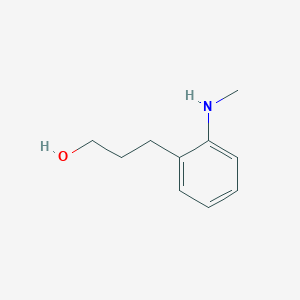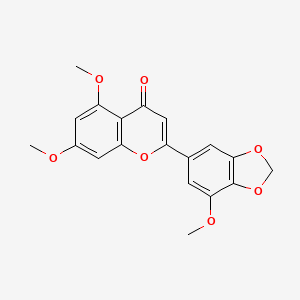
7-Fluoro-5-hydroxy-3,4-dihydronaphthalen-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-5-hydroxy-3,4-dihydronaphthalen-1(2H)-one is a synthetic organic compound that belongs to the class of naphthalenones These compounds are characterized by a naphthalene ring system with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-5-hydroxy-3,4-dihydronaphthalen-1(2H)-one typically involves multi-step organic reactions. One possible route could be:
Starting Material: Begin with a naphthalene derivative.
Fluorination: Introduce the fluorine atom using a fluorinating agent such as Selectfluor.
Hydroxylation: Introduce the hydroxyl group using a hydroxylating agent like hydrogen peroxide or a hydroxyl radical.
Cyclization: Form the dihydronaphthalenone structure through cyclization reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic route for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The fluorine atom can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted naphthalenones.
Scientific Research Applications
7-Fluoro-5-hydroxy-3,4-dihydronaphthalen-1(2H)-one may have applications in various fields:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions due to its functional groups.
Medicine: Possible applications in drug development, particularly in designing inhibitors or activators of specific enzymes.
Industry: Could be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 7-Fluoro-5-hydroxy-3,4-dihydronaphthalen-1(2H)-one would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, altering their activity. The fluorine atom could enhance binding affinity to biological targets, while the hydroxyl group could participate in hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
7-Fluoro-3,4-dihydronaphthalen-1(2H)-one: Lacks the hydroxyl group.
5-Hydroxy-3,4-dihydronaphthalen-1(2H)-one: Lacks the fluorine atom.
7-Fluoro-5-methoxy-3,4-dihydronaphthalen-1(2H)-one: Has a methoxy group instead of a hydroxyl group.
Uniqueness
The combination of a fluorine atom and a hydroxyl group in 7-Fluoro-5-hydroxy-3,4-dihydronaphthalen-1(2H)-one makes it unique. The fluorine atom can enhance the compound’s stability and binding affinity, while the hydroxyl group can participate in hydrogen bonding, potentially increasing its biological activity.
Properties
Molecular Formula |
C10H9FO2 |
|---|---|
Molecular Weight |
180.17 g/mol |
IUPAC Name |
7-fluoro-5-hydroxy-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C10H9FO2/c11-6-4-8-7(10(13)5-6)2-1-3-9(8)12/h4-5,13H,1-3H2 |
InChI Key |
YIEAUXDKKQEYMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C(C=C2O)F)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


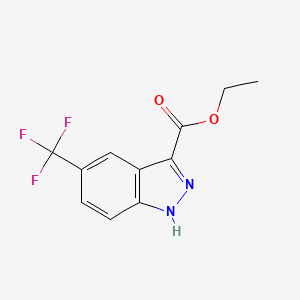
![2-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B13028679.png)
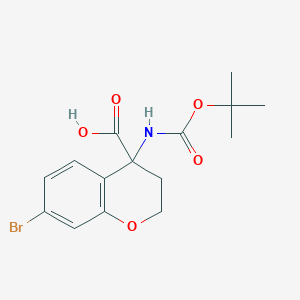

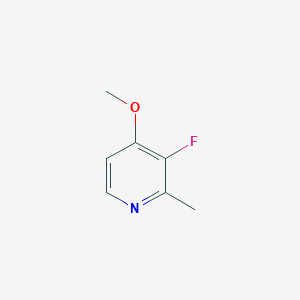
![2-O-tert-butyl 3-O-methyl 2,5-diazabicyclo[2.2.2]octane-2,3-dicarboxylate](/img/structure/B13028698.png)
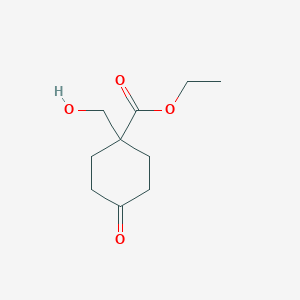

![Methyl 2-(6-chloro-1-methyl-3-oxoimidazo[1,5-A]pyridin-2(3H)-YL)acetate](/img/structure/B13028709.png)

